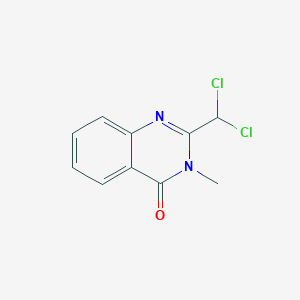
4(3H)-Quinazolinone, 2-(dichloromethyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one typically involves the reaction of 2-aminobenzonitrile with dichloromethyl methyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core. The reaction conditions often include the use of a strong acid like hydrochloric acid and a solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to substitute the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinones .
Scientific Research Applications
2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For example, in antimicrobial applications, the compound can disrupt bacterial cell wall synthesis or interfere with DNA replication . In anticancer research, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylaniline: Another quinazolinone derivative with similar biological activities.
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various applications.
α,α-Dichloromethyl methyl ether: Shares structural similarities and is used in organic synthesis.
Uniqueness
2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one stands out due to its unique combination of dichloromethyl and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
CAS No. |
1772-90-3 |
|---|---|
Molecular Formula |
C10H8Cl2N2O |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
2-(dichloromethyl)-3-methylquinazolin-4-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-14-9(8(11)12)13-7-5-3-2-4-6(7)10(14)15/h2-5,8H,1H3 |
InChI Key |
VAOLQQZDTQCLLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















